molecular formula C11H10F3NO2 B2572566 N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361641-58-7

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide

Cat. No. B2572566
CAS RN: 2361641-58-7
M. Wt: 245.201
InChI Key: RIJAMBNMQWEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase enzyme. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of renal and cardiovascular function, and the inhibition of its synthesis has been shown to have therapeutic potential for various diseases.

Mechanism of Action

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide selectively inhibits the synthesis of 20-HETE by binding to the active site of the 20-HETE synthase enzyme. This results in a decrease in the production of 20-HETE, which in turn leads to a decrease in blood pressure and an improvement in renal and cardiovascular function.
Biochemical and Physiological Effects:
N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, improve renal function, and reduce the incidence of stroke in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in lab experiments is its selectivity for the 20-HETE synthase enzyme, which allows for specific inhibition of 20-HETE synthesis without affecting other pathways. However, one of the limitations of using N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in the treatment of chronic kidney disease, as it has been shown to improve renal function in animal models. Another area of interest is the use of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide as an adjuvant therapy for cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to determine the long-term safety and efficacy of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide in humans.

Synthesis Methods

The synthesis of N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide involves the reaction of 3,4,5-trifluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate product, which is then reacted with hydroxylamine hydrochloride to yield N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of hypertension, stroke, and cancer.

properties

IUPAC Name

N-[2-hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-10(17)15-5-9(16)6-3-7(12)11(14)8(13)4-6/h2-4,9,16H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJAMBNMQWEPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.